1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea

Description

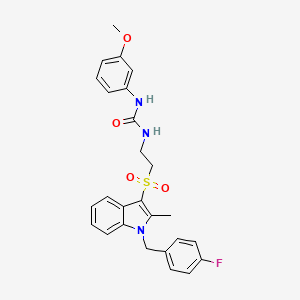

This compound is a urea derivative featuring a sulfonylethyl chain linked to a substituted indole core (1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl) and a 3-methoxyphenyl group. The indole moiety is modified with a 4-fluorobenzyl substituent at the N1 position and a methyl group at C2, while the sulfonyl group bridges the indole to the ethylurea backbone.

Properties

IUPAC Name |

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3O4S/c1-18-25(23-8-3-4-9-24(23)30(18)17-19-10-12-20(27)13-11-19)35(32,33)15-14-28-26(31)29-21-6-5-7-22(16-21)34-2/h3-13,16H,14-15,17H2,1-2H3,(H2,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPXHSPFNUHOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C₁₈H₁₈FN₃O₃S and a molecular weight of 495.57 g/mol, incorporates an indole moiety, a sulfonyl group, and various aromatic substituents, which contribute to its pharmacological properties.

Chemical Structure

The compound's structure is characterized by the following components:

- Indole moiety : Known for various pharmacological effects.

- Sulfonyl group : Enhances interaction with biological targets.

- Aromatic substituents : Include a fluorobenzyl and methoxyphenyl group, which may influence solubility and biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole derivatives demonstrate cytotoxicity in human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HeLa | 41 | Parent Compound |

| L1210 | 9.6 | Modified Compound with Triazole |

These findings suggest that the structural modifications in the indole framework can enhance biological activity, indicating the importance of specific functional groups in modulating anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enhance its affinity for enzymes and receptors, potentially modulating their activity effectively .

The presence of the sulfonamide group is particularly notable as it has been linked to increased potency in inhibiting certain enzymes involved in cancer progression.

Pharmacological Applications

Given its structural characteristics, this compound has several potential applications:

- Anticancer agent : Due to its antiproliferative properties.

- Antimicrobial activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea | Lacks fluorobenzyl and sulfonyl groups | May exhibit different biological activity due to structural differences |

| 1-(1H-indol-3-yl)-3-(2-hydroxyphenethyl)urea | Contains hydroxy instead of methoxy group | Alters reactivity and solubility |

| 1-(1H-indol-3-yl)-3-(phenyl)urea | Simpler structure without additional substituents | Likely has reduced biological activity compared to more complex derivatives |

This table illustrates how variations in chemical structure can significantly impact the biological properties of the compounds.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Study on Antiproliferative Activity : A study published in Nature indicated that modifications in the indole structure could lead to enhanced cytotoxicity against cancer cell lines, supporting the hypothesis that structural diversity is crucial for biological effectiveness .

- In Vivo Studies : Research on sulfonamide derivatives demonstrated promising results in lowering blood glucose levels in diabetic models, suggesting potential therapeutic applications beyond oncology .

Scientific Research Applications

Biological Activities

The biological activities of this compound can be attributed primarily to its indole structure, which is known for various pharmacological effects. The following sections detail specific applications of this compound in scientific research.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole derivatives demonstrate cytotoxicity in human cervix carcinoma (HeLa) and murine leukemia cells (L1210).

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HeLa | 41 | Parent Compound |

| L1210 | 9.6 | Modified Compound with Triazole |

These findings suggest that structural modifications in the indole framework can enhance biological activity, indicating the importance of specific functional groups in modulating anticancer effects.

Antimicrobial Activity

Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is particularly notable as it has been linked to increased potency in inhibiting certain enzymes involved in bacterial growth. The compound's ability to interact with biological targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, enhances its affinity for enzymes and receptors.

Pharmacological Applications

Given its structural characteristics, this compound has several potential applications:

- Anticancer Agent : Due to its antiproliferative properties.

- Antimicrobial Activity : Effective against various bacterial strains.

- Diabetes Management : Research on sulfonamide derivatives has demonstrated promising results in lowering blood glucose levels in diabetic models.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Study on Antiproliferative Activity : A study published indicated that modifications in the indole structure could lead to enhanced cytotoxicity against cancer cell lines.

- In Vivo Studies : Research on sulfonamide derivatives demonstrated promising results in lowering blood glucose levels in diabetic models, suggesting potential therapeutic applications beyond oncology.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features and Hypothesized Activities

Key Observations:

Methoxy groups are electron-donating, which could influence receptor binding . The 4-fluorobenzyl-indole core (shared with ’s naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate) suggests lipophilic interactions, possibly enhancing blood-brain barrier penetration or protein binding .

Mechanistic Insights from Sulfonylurea Analogs :

- Glimepiride () acts via pancreatic β-cell sulfonylurea receptors (SUR1) to stimulate insulin secretion. The target compound’s sulfonylethyl-indole group may mimic this mechanism but with altered selectivity due to steric and electronic differences .

- A-425619 and SDZ249665 () demonstrate urea’s versatility in targeting diverse receptors (e.g., TRPV1, GPCRs), implying the target compound could modulate similar pathways .

Role of Indole Modifications :

- The 2-methyl group on the indole ring may reduce metabolic degradation compared to unsubstituted indoles, as seen in other indole-based therapeutics .

Hypothetical Research Findings Based on Structural Analogues

- Binding Affinity : Molecular docking studies (using software like SHELX for crystallographic analysis, per ) might predict stronger interactions with SUR1 compared to Glimepiride, owing to the indole’s planar structure and fluorobenzyl hydrophobicity .

- Pharmacokinetics : The 3-methoxyphenyl group could reduce cytochrome P450-mediated metabolism relative to chlorophenyl analogs, extending half-life .

- Toxicity Profile : Fluorine substitution (4-fluorobenzyl) may mitigate off-target effects by limiting reactive metabolite formation, a common issue with chlorinated aromatics .

Q & A

Q. Optimization :

- Monitor reaction progress with TLC/HPLC.

- Adjust stoichiometry (1.2:1 molar ratio for sulfonating agent) to minimize unreacted intermediates.

- Recrystallize final product from ethanol/water for improved crystallinity .

Basic: What analytical techniques are recommended for characterizing this compound, and what key data should be prioritized?

Q. Essential Techniques :

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals include:

- Indole NH (~10 ppm, broad singlet) .

- Sulfonyl group (SO₂) resonance at ~130-140 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₆H₂₄FN₃O₄S; [M+H]⁺ calc. 502.1543) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. Supplementary Data :

- FT-IR : Confirm urea carbonyl (1640–1680 cm⁻¹) and sulfonyl S=O (1150–1250 cm⁻¹) stretches .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (if crystalline) .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using CLSI guidelines .

- Purity Artifacts : Impurities >2% can skew results. Re-test batches with orthogonal methods (e.g., LC-MS vs. NMR) .

- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering .

Q. Mitigation Strategy :

- Perform dose-response curves in triplicate.

- Include positive controls (e.g., known kinase inhibitors for enzyme assays) .

Advanced: What structural modifications could enhance the compound’s pharmacokinetic profile, and how should SAR studies be designed?

Q. Modifications to Explore :

- Methoxy Group Replacement : Substitute 3-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Fluorobenzyl Optimization : Replace 4-fluorobenzyl with bulkier substituents (e.g., 2,4-difluoro) to enhance target binding .

Q. SAR Study Design :

Library Synthesis : Prepare 10–15 analogs with systematic substituent variations.

In Vitro Screening : Test against target enzymes (e.g., kinases) and off-target panels to assess selectivity.

ADME Profiling : Evaluate hepatic microsomal stability, plasma protein binding, and Caco-2 permeability .

Advanced: What computational approaches are suitable for predicting binding modes and off-target interactions?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize poses with hydrogen bonds to urea carbonyl and sulfonyl groups .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF plots for conformational shifts .

- Off-Target Prediction : Employ SwissTargetPrediction or SEA to identify potential off-targets (e.g., carbonic anhydrase isoforms) .

Basic: What in vitro assays are recommended for preliminary toxicity evaluation?

Q. Core Assays :

- MTT Assay : Test cytotoxicity in HEK293 and HepG2 cells (48–72 hr exposure; IC₅₀ > 50 µM suggests low toxicity) .

- hERG Inhibition : Use patch-clamp electrophysiology or FLIPR assays to assess cardiac risk (IC₅₀ > 10 µM preferred) .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates to predict drug-drug interactions .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Strategies :

- CRISPR Knockout : Generate target gene knockouts (e.g., MAPK1) in cell lines. Loss of compound efficacy confirms target engagement .

- Thermal Proteome Profiling (TPP) : Identify target proteins by monitoring thermal stability shifts in lysates .

- In Vivo Pharmacodynamics : Administer compound to disease models (e.g., xenografts) and quantify biomarker modulation (e.g., phosphorylated ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.